molecular formula C15H21N3O B7587600 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine

Cat. No. B7587600
M. Wt: 259.35 g/mol
InChI Key: RIBLXXODOXRITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine, also known as JP-1302, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazoline receptors, which are involved in various physiological processes such as blood pressure regulation, insulin secretion, and pain modulation.

Mechanism of Action

The mechanism of action of 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine involves the selective binding to imidazoline receptors, which are located in various tissues such as the brain, heart, and pancreas. Imidazoline receptors are involved in the modulation of sympathetic activity, insulin secretion, and pain perception. 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been shown to activate imidazoline receptors, leading to the inhibition of sympathetic activity and the promotion of insulin secretion. Furthermore, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been reported to modulate pain perception through the activation of imidazoline receptors in the spinal cord.
Biochemical and Physiological Effects:
2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been shown to have various biochemical and physiological effects in animal models. In hypertensive rats, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been reported to lower blood pressure through the inhibition of sympathetic activity. In diabetic rats, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been shown to improve glucose tolerance through the promotion of insulin secretion. Furthermore, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been reported to reduce neuropathic pain through the modulation of pain perception in the spinal cord.

Advantages and Limitations for Lab Experiments

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has several advantages for lab experiments, including its high selectivity for imidazoline receptors, its ability to modulate various physiological processes, and its potential therapeutic applications in various diseases. However, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has some limitations, including its limited solubility in water, its potential toxicity at high doses, and its lack of clinical data in humans.

Future Directions

The future directions for 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine research include the optimization of its synthesis method to improve yield and purity, the investigation of its potential therapeutic applications in other diseases such as cancer and Alzheimer's disease, the exploration of its mechanism of action in various tissues, and the development of new analogs with improved pharmacological properties.
Conclusion:
2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine is a novel compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its selective binding to imidazoline receptors and its ability to modulate various physiological processes make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine involves the reaction of 3-(3-bromophenoxy)propan-1-amine with 2-imidazoline-1-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in a few scientific publications, and its yield and purity have been optimized through various modifications.

Scientific Research Applications

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been studied extensively for its potential therapeutic applications in various diseases such as hypertension, diabetes, and neuropathic pain. In vitro studies have shown that 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine can selectively bind to imidazoline receptors, which are involved in the regulation of blood pressure and insulin secretion. In vivo studies in animal models have demonstrated that 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine can effectively lower blood pressure and improve glucose tolerance. Furthermore, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has shown promising results in reducing neuropathic pain in animal models.

properties

IUPAC Name

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-13(2)19-15-5-3-4-14(10-15)11-16-6-8-18-9-7-17-12-18/h3-5,7,9-10,12-13,16H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBLXXODOXRITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.